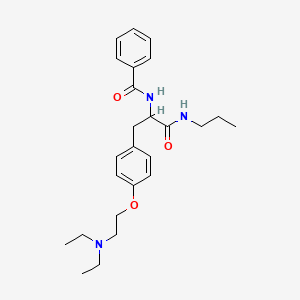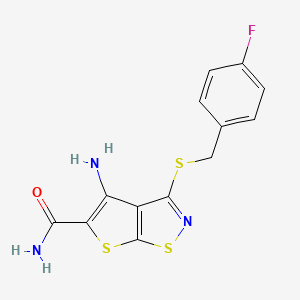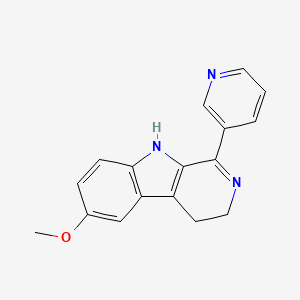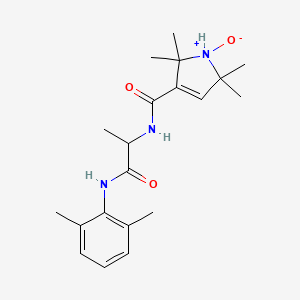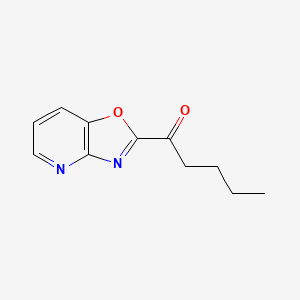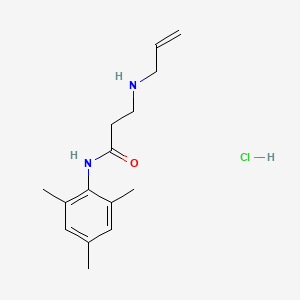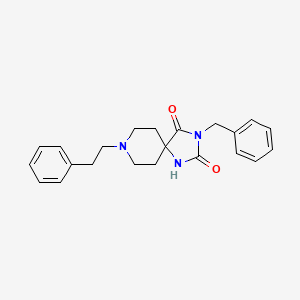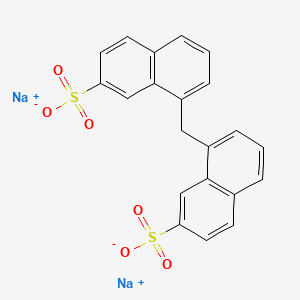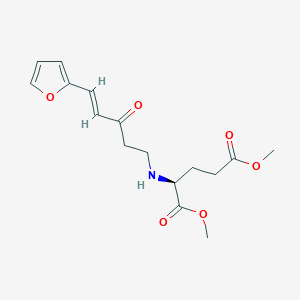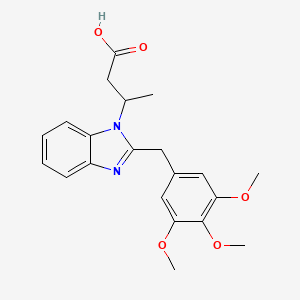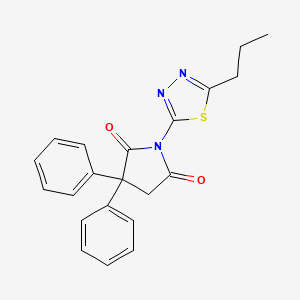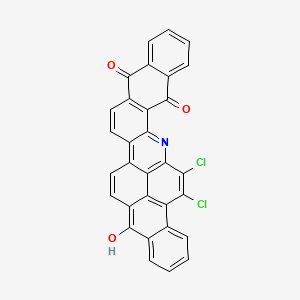
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Cyclization Reactions: These reactions help in forming the fused ring structure characteristic of the compound.
Oxidation Reactions: These reactions are used to introduce carbonyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroxylated compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Anthraquinone: Shares a similar quinone structure but lacks the additional aromatic rings and chlorine atoms.
Naphthacenequinone: Contains a similar fused ring system but differs in the position and number of functional groups.
Acridine: Has a similar tricyclic structure but lacks the extended aromatic system and chlorine atoms.
Uniqueness
Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione is unique due to its complex molecular structure, which combines features of anthraquinone, naphthacenequinone, and acridine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
78940-05-3 |
|---|---|
分子式 |
C31H13Cl2NO3 |
分子量 |
518.3 g/mol |
IUPAC 名称 |
18,19-dichloro-27-hydroxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5(14),7,9,11,15,17(31),18,20(32),21,23,25,27,29-pentadecaene-6,13-dione |
InChI |
InChI=1S/C31H13Cl2NO3/c32-25-22-13-5-1-2-6-16(13)29(35)19-11-9-14-15-10-12-20-24(27(15)34-28(26(25)33)23(14)21(19)22)31(37)18-8-4-3-7-17(18)30(20)36/h1-12,35H |
InChI 键 |
JELHEWGMCOLGAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C6C=CC7=C(C6=NC(=C54)C(=C3Cl)Cl)C(=O)C8=CC=CC=C8C7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



